

A Technical Guide to the Theoretical Properties of Boc-L-Serine- β -Lactone

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Compound of Interest

Compound Name: *Boc-L-Serine-beta-Lactone*

Cat. No.: *B020719*

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Abstract

Boc-L-Serine- β -lactone, a chiral building block incorporating a strained four-membered β -lactone ring, is a versatile reagent in synthetic organic chemistry. Its unique reactivity makes it a valuable precursor for the synthesis of modified amino acids, peptides, and various biologically active molecules. This technical guide provides an in-depth overview of the theoretical properties of Boc-L-Serine- β -lactone, including its physicochemical characteristics, synthesis, and reactivity. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers in drug development and medicinal chemistry.

Physicochemical Properties

Boc-L-Serine- β -lactone, also known as (S)-3-(tert-Butoxycarbonylamino)-2-oxetanone, is a white to off-white powder.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and characterization.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₄	[1][2][3]
Molecular Weight	187.19 g/mol	[2][3][4]
Melting Point	120 - 124 °C	[1]
Boiling Point	318 - 320 °C	[1]
Optical Rotation	[α] _D 20 = -26 ± 2° (c=1 in ACN)	[1]
CAS Number	98541-64-1	[1][5]
Appearance	White or off-white powder	[1]
Purity	≥97% to ≥98% (HPLC)	[1][3]
Storage Conditions	2°C - 8°C or -10°C	[1][2]

Synthesis of Boc-L-Serine-β-lactone

The primary synthetic route to Boc-L-Serine-β-lactone involves an intramolecular cyclization of N-Boc-L-serine. A widely employed and efficient method is the Mitsunobu reaction, which utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the β-carbon.

Experimental Protocol: Mitsunobu Reaction

This protocol is adapted from a literature procedure for the synthesis of N-(tert-butoxycarbonyl)-L-serine β-lactone.[6]

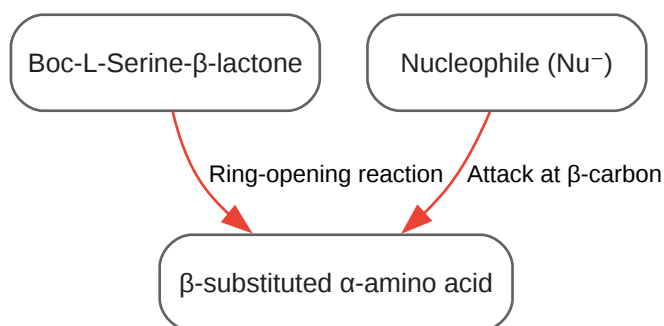
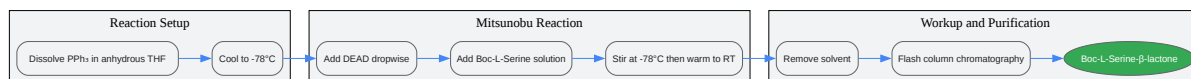
Materials:

- N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD)

- Anhydrous Tetrahydrofuran (THF)
- Dry ice-acetone bath
- Silica gel for column chromatography
- Hexane and Ethyl Acetate

Procedure:

- A solution of triphenylphosphine in anhydrous THF is cooled to -78 °C in a dry ice-acetone bath under an inert atmosphere (e.g., argon).
- Diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.
- A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added dropwise to the reaction mixture.
- The reaction is stirred at -78 °C for a specified time and then allowed to slowly warm to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(tert-butoxycarbonyl)-L-serine β -lactone.



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